1,1-Dipropoxyethane

Beschreibung

Overview of Acetal (B89532) Compounds in Chemical Literature

In organic chemistry, an acetal is a functional group defined by the connectivity R₂C(OR')₂. wikipedia.org The central carbon atom is tetrahedral and saturated, bearing four bonds. wikipedia.orglscollege.ac.in Acetals are formed from the reaction of aldehydes or ketones with an excess of an alcohol under acidic conditions. lscollege.ac.inorganicchemistrytutor.com This reaction, known as acetalization, is a reversible equilibrium process where water is eliminated. wikipedia.orglscollege.ac.in To drive the reaction toward the formation of the acetal, water is typically removed from the system, for instance, through azeotropic distillation. lscollege.ac.in

A key feature of acetals that is widely exploited in organic synthesis is their stability. fiveable.me They are resistant to hydrolysis by bases and are stable towards many oxidizing and reducing agents, making them excellent protecting groups for the carbonyl functionality of aldehydes and ketones. lscollege.ac.infiveable.memasterorganicchemistry.com The protection can be reversed by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the original carbonyl compound and alcohol. organicchemistrytutor.commasterorganicchemistry.com

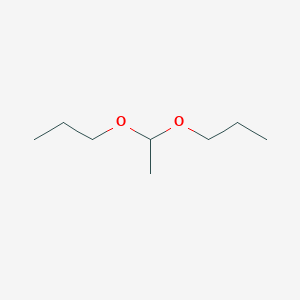

Historically, the term "ketal" was used for acetals derived from ketones, but modern IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.orglscollege.ac.in Acetals can be symmetric, where the two alkoxy groups (OR') are identical, as in 1,1-Dipropoxyethane, or mixed (asymmetric) if the groups are different. wikipedia.orgbyjus.com The acetal linkage is also a fundamental structural unit in carbohydrate chemistry and various natural products. ymerdigital.com

Historical Perspectives on this compound Research

The study of this compound is intrinsically linked to the broader historical development of acetal synthesis. The fundamental reaction to form acetals has been a part of the organic chemistry canon for many decades. Early academic literature includes mentions of this compound, such as a 1948 paper by Voronkov, M. G. in the Doklady Akademii Nauk SSSR. chemblink.com

The evolution of acetal synthesis has progressed from using strong mineral acids as catalysts to employing a variety of other methods. rsc.org Research has focused on developing milder and more selective conditions, including the use of transition metals, metal complexes, and heterogeneous catalysts like natural kaolin. ymerdigital.com In recent years, methodologies aligned with green chemistry principles have been developed, such as photo-organocatalytic methods that use organic dyes and light to promote the reaction, avoiding harsh acids and metals. rsc.org The historical trajectory of research relevant to this compound thus reflects a move towards more efficient, environmentally benign, and highly selective synthetic protocols for its parent class of compounds.

Current Research Trajectories and Significance of this compound Studies

Current research involving this compound is diverse, highlighting its utility as a specialized chemical. One notable application is in synthetic organic chemistry as a precursor or intermediate. For example, in the synthesis of isotopically labeled amino acids, this compound is used as a stable, protected form of acetaldehyde (B116499). mdpi.com It reacts with isotopically enriched water (D₂¹⁸O) in the presence of an acid catalyst to generate ¹⁸O-labeled acetaldehyde, which is then used in subsequent steps to build the amino acid threonine. mdpi.com

In the field of materials science and polymer chemistry, acetals including this compound have been investigated for their role in preventing reactor fouling. google.com In one patented system, it is listed among several acetals that can be used as a passivating agent. google.com These agents react with moisture adsorbed on the interior surfaces of polymerization reactors, forming labile products that are easily removed, thereby preventing the unwanted formation of polymer coatings on the reactor walls. google.com

Furthermore, this compound has been identified in natural product analysis. A 2022 study using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as one of 25 compounds in the n-butanol fraction of a methanolic stem extract from the plant Chenopodium murale. bdbotsociety.org The compound is also recognized as a flavoring agent in the food industry. nih.govthegoodscentscompany.comymerdigital.com Its presence in these varied contexts—from targeted synthesis to natural extracts and industrial applications—underscores its continued, if specialized, significance in modern scientific research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-propoxyethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISTZQJSHHTDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059325 | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-82-8 | |

| Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dipropoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dipropoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPROPOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Dipropoxyethane

Classical Acetal (B89532) Synthesis Routes Applied to 1,1-Dipropoxyethane

The traditional and most direct method for synthesizing this compound involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Reactions of Acetaldehyde (B116499) with 1-Propanol (B7761284)

The formation of this compound is classically achieved through the acid-catalyzed reaction of acetaldehyde with 1-propanol. mdpi.comcore.ac.uk In this equilibrium reaction, two molecules of 1-propanol react with one molecule of acetaldehyde. The reaction proceeds via the initial protonation of the acetaldehyde carbonyl group, which increases its electrophilicity. This is followed by the nucleophilic attack of 1-propanol to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a carbocation, which is then attacked by a second molecule of 1-propanol. Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Variations in Catalyst Systems and Reaction Conditions

Various acid catalysts can be employed to facilitate the synthesis of acetals like this compound. Perchloric acid adsorbed on silica (B1680970) gel has been noted as an efficient and reusable catalyst for acetalization, often carried out under solvent-free conditions. organic-chemistry.org Other catalyst systems mentioned for acetal synthesis, although not specific to this compound, include nitrosyl tetrafluoroborate (B81430) (NOBF4), which is effective for stereoselective glycosylation, and gold chloride (AuCl) for reactions under very mild conditions. organic-chemistry.org Lewis acids are also utilized in intramolecular hydro-O-alkylation of aldehydes to form various cyclic acetals. organic-chemistry.org

The reaction conditions can be manipulated to favor the formation of the acetal. Since the reaction is an equilibrium, removal of water as it is formed drives the reaction towards the product side. This is a common strategy employed in acetal synthesis.

Advanced Synthetic Approaches for this compound and its Derivatives

More sophisticated synthetic methods are employed to create specialized versions of this compound, such as those with specific stereochemistry or isotopic labeling.

Stereoselective Synthesis Considerations

While the synthesis of this compound itself from acetaldehyde does not create a stereocenter at the acetal carbon, the principles of stereoselective synthesis are crucial when dealing with more complex acetals or when the starting aldehyde or alcohol is chiral. For instance, the synthesis of α-oxoketene N,X-acetals has been achieved with high stereoselectivity using a combination of the Hendrickson reagent and triflic anhydride (B1165640) under mild conditions. acs.orgnih.gov Chiral Brønsted acids have also been used as catalysts to influence the stereochemical outcome of glycosylation reactions. organic-chemistry.org Palladium-catalyzed asymmetric intermolecular hydroalkoxylation of allenes is another method that yields acyclic O,O-acetals with high enantiomeric excesses. organic-chemistry.org These advanced methods highlight the potential for controlling stereochemistry in acetal synthesis, a consideration that would be relevant for derivatives of this compound.

Synthesis of Deuterated Analogs of this compound

Deuterated analogs of this compound are valuable in mechanistic studies and as internal standards in analytical chemistry. Research has been conducted on the activity of this compound and its deuterated analog, this compound-1,2,2,2-D₄, in oxidation reactions. researchgate.net The synthesis of such deuterated compounds often involves the use of deuterated starting materials. For example, the preparation of deuterated lysine (B10760008) has been achieved starting from deuterated glutamic acid, involving steps like enzymatic decarboxylation in D₂O and reductive deuteration. mdpi.com Similarly, the synthesis of other deuterated acetals, such as deuterium-labeled isomers of 5-hydroxy-2-methyl-1,3-dioxane and 4-hydroxymethyl-2-methyl-1,3-dioxolane, has been accomplished for use as internal standards in wine analysis. researchgate.net These general strategies for introducing deuterium (B1214612) could be applied to the synthesis of deuterated this compound.

Preparation of Stable Isotope-Enriched this compound Precursors

This compound can serve as a precursor for the synthesis of other stable isotope-enriched compounds. For example, it is used in the preparation of ¹⁸O-acetaldehyde. mdpi.com In this process, this compound is mixed with D₂¹⁸O in the presence of gaseous HCl. mdpi.com This isotopic exchange reaction yields acetaldehyde labeled with the heavy oxygen isotope. The ability to synthesize such labeled precursors is crucial for their use in a variety of research applications, including the synthesis of isotopically enriched amino acids like L-threonine. mdpi.com The synthesis of isotope-enriched phenyltin compounds has also been demonstrated, starting from isotope-enriched tin metal. nih.gov This underscores the broad utility of preparing isotopically labeled compounds for use in species-specific isotope dilution analysis and other advanced analytical techniques. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound aims to create more environmentally benign processes by reducing waste, minimizing energy consumption, and using less hazardous materials. The classic synthesis involves the acid-catalyzed reaction of acetaldehyde with two equivalents of 1-propanol, producing this compound and water. mdpi.com While effective, traditional approaches often rely on homogeneous mineral acids like hydrochloric acid or sulfuric acid, which can be corrosive, difficult to separate from the reaction mixture, and generate significant waste. mdpi.com Green approaches seek to overcome these limitations by developing cleaner, more sustainable synthetic routes.

Solvent-Free and Catalytic Methods

A key focus of green chemistry is the replacement of hazardous homogeneous catalysts with more sustainable alternatives and the reduction or elimination of organic solvents.

Catalytic Innovations: The development of heterogeneous catalysts is a cornerstone of green acetalization reactions. mdpi.com These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This allows for easy separation by simple filtration, enabling the catalyst to be recovered and reused, which lowers costs and reduces waste. jmaterenvironsci.com For acetal synthesis, a variety of solid acid catalysts have shown promise, including:

Sulfonic Acid-Functionalized Resins and Silicas: Materials like Amberlyst-15® or sulfonic groups supported on silica offer strong acidic sites and are effective for acetalization. csic.esmdpi.com

Clay-Based Catalysts: Natural clays (B1170129), such as Montmorillonite K10, and chemically modified clays (e.g., titanium- or zirconium-pillared clays) serve as low-cost, effective heterogeneous catalysts for producing acetals under mild conditions. jmaterenvironsci.com

Heteropolyacids: Compounds like tungstophosphoric acid (H₃PW₁₂O₄₀) supported on materials like silica can exhibit very high catalytic activity and selectivity for acetalization, sometimes even at room temperature. mdpi.com

Photocatalysts: An emerging green strategy involves the use of photocatalysts, such as Eosin Y or certain thioureas, which can facilitate acetalization under visible light irradiation in neutral conditions, avoiding the need for strong acids altogether. rsc.orgresearchgate.net

These solid catalysts replace corrosive liquid acids, simplifying workup procedures and minimizing the environmental impact associated with catalyst waste.

Solvent-Free Conditions: Another green principle is the elimination of volatile organic solvents. In the synthesis of this compound, this can be achieved by using one of the reactants, 1-propanol, in excess to serve as both the reactant and the solvent. researchgate.net This approach, known as a "neat" reaction, reduces solvent waste. The acetalization reaction is reversible, so to drive it towards completion, the water byproduct must be removed as it forms, often through azeotropic distillation. mdpi.com Some modern protocols have even demonstrated efficient acetalization under entirely solvent-free conditions using catalysts like perchloric acid adsorbed on silica gel. organic-chemistry.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | HCl, H₂SO₄, p-TSA | High reaction rates | Corrosive, difficult to separate, generates waste |

| Heterogeneous Solid Acid | Amberlyst-15, Montmorillonite K10, Supported Heteropolyacids | Easily separated, reusable, less corrosive, reduced waste | Can be less active than homogeneous catalysts, potential for pore blockage |

| Photocatalyst | Eosin Y, Schreiner's Thiourea | Operates under mild/neutral conditions, uses light as an energy source | Requires a light source, may have substrate limitations |

Atom Economy and Reaction Efficiency

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studypulse.au

For the synthesis of this compound from acetaldehyde and 1-propanol, the reaction is:

C₂H₄O (Acetaldehyde) + 2 C₃H₈O (1-Propanol) → C₈H₁₈O₂ (this compound) + H₂O (Water)

The calculation for its atom economy is as follows:

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₈H₁₈O₂ | 146.23 |

| Reactants | ||

| Acetaldehyde | C₂H₄O | 44.05 |

| 1-Propanol | C₃H₈O | 60.10 |

| Total Reactant Mass | 44.05 + 2(60.10) = 164.25* | |

| Atom Economy | (146.23 / 164.25) x 100% = 89.03% |

An atom economy of 89.03% is considered very high. This is characteristic of addition and condensation reactions where the only byproduct is a small molecule like water. scranton.edu This high value indicates that the reaction is inherently efficient from an atom-utilization perspective.

Reaction Efficiency: While atom economy is a theoretical maximum, reaction efficiency provides a more practical measure of a process's performance. It encompasses not only the atom economy but also the chemical yield, reaction conditions, and the energy required. For the synthesis of this compound, achieving a high chemical yield often requires removing the water byproduct to shift the equilibrium, which typically involves heating under Dean-Stark conditions. mdpi.com While effective, this adds to the energy consumption of the process.

Reaction Mechanisms and Kinetics of 1,1 Dipropoxyethane

Hydrolysis Mechanisms of 1,1-Dipropoxyethane

The hydrolysis of acetals such as this compound is a reversible reaction that requires an acid catalyst. organicchemistrytutor.com In the presence of excess water, the equilibrium shifts to favor the cleavage of the acetal (B89532) back into its constituent aldehyde and alcohol. organicchemistrytutor.comchemistrysteps.com

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism. chemistrysteps.comresearchgate.netorgoreview.com The reaction is an equilibrium process; the reverse reaction is the acid-catalyzed condensation of an aldehyde with an alcohol to form the acetal. organicchemistrytutor.comresearchgate.net

The hydrolysis mechanism initiates with the protonation of one of the ether oxygens by an acid catalyst, converting the propoxy group into a good leaving group (propanol). chemistrysteps.comorgoreview.com The departure of the propanol (B110389) molecule is assisted by the lone pair of electrons on the adjacent oxygen, resulting in the formation of a resonance-stabilized oxonium ion. researchgate.net This step, the formation of the carboxonium ion intermediate, is generally considered the rate-determining step of the reaction. researchgate.net

To drive the equilibrium toward the products (hydrolysis), a large excess of water is typically used. chemistrysteps.com Conversely, to favor the formation of the acetal from the aldehyde and alcohol, water is removed from the reaction mixture. organicchemistrytutor.com

While specific kinetic data for the hydrolysis of this compound across a range of conditions is not extensively detailed in the surveyed literature, the kinetics are governed by the principles of acetal hydrolysis. The rate of reaction is dependent on several factors, most notably the concentration of the acid catalyst and the stability of the key intermediate.

The rate-determining step is the formation of the resonance-stabilized carboxonium ion. researchgate.net Therefore, any factors that stabilize this cationic intermediate will accelerate the rate of hydrolysis. The structure of the parent aldehyde and alcohol components influences this stability. researchgate.net The reaction rate is typically first-order with respect to the acetal and is directly proportional to the concentration of the acid catalyst (H⁺).

In some specialized systems, such as when hydrolysis occurs within a supramolecular assembly, the mechanism can change from the typical A-1 (unimolecular rate-determining step) to an A-2 (bimolecular rate-determining step) pathway. osti.gov For instance, studies on diethoxymethane (B1583516) within a specific supramolecular host revealed a negative entropy of activation (ΔS‡ = -9 cal mol⁻¹K⁻¹) and an inverse solvent isotope effect (k(H₂O)/k(D₂O) = 0.62), which are characteristic of an A-2 mechanism where water participates in the rate-limiting step. osti.gov

Oxidation Reactions of this compound

This compound is susceptible to oxidation by powerful oxidizing agents like ozone as well as by molecular oxygen, targeting the vulnerable C-H bond at the acetal carbon.

The oxidation of this compound by ozone (ozonolysis) or molecular oxygen proceeds via the cleavage of the carbon-hydrogen bond on the carbon atom situated between the two oxygen atoms. researchgate.net The reaction of acetals with ozone is smooth and results in the formation of the corresponding esters. cdnsciencepub.comresearchgate.net For this compound, this process yields propyl acetate (B1210297) and other byproducts.

Kinetic isotope effect (KIE) studies provide crucial insight into the mechanism of oxidation. Research on the oxidation of this compound and its deuterated analog, this compound-1,2,2,2-D₄, demonstrates a significant primary kinetic isotope effect. researchgate.net

The replacement of the hydrogen atoms at the acetal carbon with deuterium (B1214612) atoms leads to a marked decrease in the rate constants for both ozonolysis and oxidation by molecular oxygen. researchgate.net This observation confirms that the cleavage of the C-H bond adjacent to the two ether oxygens is the predominant and rate-determining step in the oxidation process. researchgate.net An increase in the kinetic isotope effect when moving from formaldehyde-derived acetals to acetaldehyde-derived ones (like this compound) has been related to a greater separation of charge in the transition state of the reaction with ozone. researchgate.net

| Compound | Oxidizing Agent | Relative Rate Constant (k/k₀) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| This compound (H) | Ozone (O₃) | 1.00 (Reference) | ~4 |

| This compound-1,2,2,2-D₄ (D) | Ozone (O₃) | ~0.25 | |

| This compound (H) | Oxygen (O₂) | 1.00 (Reference) | ~4 |

| This compound-1,2,2,2-D₄ (D) | Oxygen (O₂) | ~0.25 |

The low-temperature ozonation of acetals proceeds through a highly unstable intermediate known as an acetal hydrotrioxide. cdnsciencepub.comrsc.orgsmu.edu This intermediate is formed via what is proposed to be a 1,3-dipolar insertion of the ozone molecule into the acetal C-H bond. cdnsciencepub.com

Formation: R₂CH(OR')₂ + O₃ → R₂C(O-O-O-H)(OR')₂

These acetal hydrotrioxides are stable only at very low temperatures (e.g., -55 to -40 °C). researchgate.netrsc.org Upon warming, they decompose, often vigorously. acs.org The decomposition can proceed through both non-radical and radical pathways to yield the final products. rsc.org The primary decomposition products are the corresponding ester (propyl acetate from this compound), an alcohol (1-propanol), and singlet oxygen. cdnsciencepub.comrsc.org

Decomposition: R₂C(O-O-O-H)(OR')₂ → R-C(=O)OR' + R'OH + ¹O₂

The study of these transient intermediates using techniques like low-temperature NMR spectroscopy has been fundamental in elucidating this reaction pathway. rsc.orgacs.org The observation of signals around 13 ppm is characteristic of the OOOH proton of the hydrotrioxide intermediate. rsc.orgacs.org

Nucleophilic Substitution Reactions Involving this compound Analogues

Analogues of this compound, which are generally classified as acetals, primarily undergo nucleophilic substitution reactions through acid-catalyzed hydrolysis. chemistrysteps.comchemistryscore.comorganicchemistrytutor.com This process is essentially the reverse of acetal formation and results in the cleavage of the C-O ether bonds. organicchemistrytutor.com The stability of acetals in neutral or basic conditions makes them useful as protecting groups for aldehydes and ketones in organic synthesis; their removal (deprotection) is achieved via acid-catalyzed hydrolysis. chemistrysteps.comchemistryscore.com

The most common mechanism for the hydrolysis of simple acyclic acetals is the A-1 (acid-catalyzed, unimolecular) mechanism. acs.orgosti.gov This multi-step process can be described as follows:

Protonation: One of the alkoxy groups is protonated by an acid catalyst, transforming it into a good leaving group (an alcohol). chemistrysteps.comchemistryscore.com

Formation of an Oxocarbenium Ion: The protonated alkoxy group departs, and the resulting species is a resonance-stabilized oxocarbenium ion. This step is typically the slow, rate-determining step of the reaction. chemistrysteps.comsavemyexams.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. chemistrysteps.com

The resulting hemiacetal can then undergo a similar series of steps (protonation of the remaining alkoxy group, loss of alcohol, nucleophilic attack by water, and deprotonation) to yield the final aldehyde or ketone and another molecule of alcohol. chemistrysteps.com

While the A-1 mechanism is common, other pathways exist. For instance, the A-2 (acid-catalyzed, bimolecular) mechanism involves the rate-limiting nucleophilic attack of water on the protonated acetal. osti.gov This pathway is often associated with a large negative entropy of activation. osti.gov The specific mechanism can be influenced by the structure of the acetal and the reaction conditions. acs.org For example, computational studies on β-alkoxy acetals suggest that the β-alkoxy group can electrostatically stabilize the oxocarbenium ion intermediate, influencing the conformation and stereochemical outcome of the substitution. nih.gov

Table 1: Comparison of SN1 and SN2 Nucleophilic Substitution Mechanisms

| Feature | SN1 (Unimolecular) | SN2 (Bimolecular) |

| Rate Determining Step | Formation of carbocation intermediate | Simultaneous bond-making and bond-breaking |

| Molecularity | Unimolecular (rate depends on substrate concentration only) savemyexams.combyjus.com | Bimolecular (rate depends on substrate and nucleophile concentrations) |

| Intermediate | Carbocation intermediate is formed savemyexams.com | No intermediate, only a transition state ksu.edu.sa |

| Stereochemistry | Results in a racemic mixture due to attack from either side of the planar carbocation ksu.edu.sa | Results in inversion of stereochemistry at the chiral center |

| Substrate Reactivity | Favored by tertiary > secondary >> primary substrates | Favored by primary > secondary >> tertiary substrates |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents ksu.edu.sa |

Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method widely used to model the electronic structure of molecules and to calculate the energetics of reaction pathways. beilstein-journals.orgresearchgate.net For acetal hydrolysis, DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and, crucially, transition states. pku.edu.cnresearchgate.net

By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. Key applications of DFT in this context include:

Activation Energy Calculation: DFT can determine the energy barrier (activation energy) for each step in a proposed mechanism, allowing for the identification of the rate-determining step. beilstein-journals.org For instance, DFT studies have been used to calculate the activation free energy for the Petasis-Ferrier rearrangement of enol acetals, revealing different mechanisms for the formation of five- and six-membered rings. pku.edu.cn

Intermediate Stability: The relative energies of intermediates, such as the oxocarbenium ion, can be calculated to assess their stability. This helps in understanding the feasibility of a proposed reaction pathway. nih.gov

Transition State Geometry: DFT provides detailed information about the bond lengths and angles of the transition state structure. researchgate.netunivie.ac.at This information can confirm whether a mechanism is concerted (one step) or stepwise (involving intermediates) and explain observed stereoselectivities. nih.govpku.edu.cn For example, computational studies on β-alkoxy acetals used DFT (B3LYP/6-31G*) to show that electrostatic interactions stabilize the oxocarbenium ion, dictating the preferred direction of nucleophilic attack and leading to the observed anti-product. nih.gov

Table 2: Representative Data from DFT Calculations on Acetal-Related Reactions

| Reaction Studied | Computational Method | Key Finding | Reference |

| Petasis-Ferrier Rearrangement of Enol Acetals | DFT | Formation of five-membered rings is stepwise, while six-membered ring formation is concerted and asynchronous. | pku.edu.cn |

| Substitution of β-alkoxy acetals | DFT (B3LYP/6-31G*) | Electrostatic stabilization of the oxocarbenium ion by the β-alkoxy group controls diastereoselectivity. | nih.gov |

| Strecker reaction of acetaldehyde (B116499) | DFT | The rate-determining step is the deprotonation of the NH3+ group in an aminoethanol intermediate. | beilstein-journals.org |

| Acid-catalysed oxoarylation of ynamides | DFT and MP2 | Revealed diverse pathways including fragmentation and competing cation pathways, explaining observed trends. | researchgate.net |

Molecular Dynamics Simulations in Reaction Pathway Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the reaction process. While classical MD uses force fields, ab initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces, allowing for the modeling of bond-breaking and bond-forming events without pre-defined reaction coordinates. nih.gov

MD simulations are particularly useful for exploring complex reaction landscapes and identifying potential reaction pathways that might not be intuitively obvious. nih.govrsc.org Applications in reaction pathway analysis include:

Reaction Network Mapping: Automated tools can analyze MD trajectories to automatically extract elementary reactions and construct a comprehensive reaction network. nih.govrsc.org This is useful for complex systems where multiple competing and sequential reactions can occur.

Exploring Conformational Space: MD simulations can effectively sample the vast conformational space of reactants and intermediates, which is crucial for finding the lowest-energy pathway. For disassembly of protein complexes, hybrid Monte Carlo/MD schemes are used to sample reaction pathways. biorxiv.org

Accelerated Dynamics: Since many chemical reactions occur on timescales longer than what is accessible to standard MD, various "enhanced sampling" or "accelerated MD" techniques are employed. nih.govchemrxiv.org These methods apply a bias potential to encourage the system to overcome energy barriers more quickly, allowing for the efficient discovery of reaction events and pathways. nih.govchemrxiv.org For example, ab initio hyperreactor dynamics uses bias potentials and confinement to rapidly screen the accessible chemical space for new synthetic routes. acs.org

By combining MD simulations with network analysis tools, researchers can efficiently map trajectories onto reaction pathways, providing a powerful, non-empirical procedure for mechanistic discovery. nih.gov

Applications of 1,1 Dipropoxyethane in Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

As a stable and reactive molecule, 1,1-Dipropoxyethane is a valuable intermediate in organic synthesis, providing a masked form of acetaldehyde (B116499) that can be revealed under specific chemical conditions. This property is particularly useful in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily suppressed.

Precursor for Carbonyl Compounds

One of the significant applications of this compound is its role as a precursor for carbonyl compounds, most notably in the synthesis of isotopically labeled acetaldehyde. nih.gov In a controlled chemical environment, this compound can be hydrolyzed to release acetaldehyde. This is particularly valuable in research and diagnostic applications where tracking the metabolic fate of molecules is essential. For instance, by using isotopically enriched water (H₂¹⁸O) for the hydrolysis, ¹⁸O-labeled acetaldehyde can be generated. nih.gov This labeled acetaldehyde can then be incorporated into more complex biological molecules, allowing researchers to follow its pathways in metabolic studies.

The general reaction for the hydrolysis of this compound to acetaldehyde is presented below:

Reaction Data

| Reactant | Product | Conditions |

|---|

Building Block for Complex Molecular Architectures

In the broader context of organic synthesis, acetals like this compound serve as protecting groups for carbonyl functionalities. nih.gov In the synthesis of complex molecules with multiple functional groups, it is often necessary to prevent a carbonyl group from reacting while other parts of the molecule are being modified. nih.govsemanticscholar.org By converting a carbonyl group to an acetal (B89532), its reactivity is temporarily masked. nih.gov

The dipropoxyethane moiety can be introduced to protect an acetaldehyde-like functional group. Once the desired chemical transformations are completed elsewhere in the molecule, the acetal can be readily cleaved, typically under acidic conditions, to regenerate the original carbonyl group. nih.gov This strategy is fundamental in the synthesis of natural products and pharmaceuticals, where precise control over chemical reactions is paramount. While specific examples detailing the use of this compound as a building block for highly complex architectures are not extensively documented in publicly available literature, the principles of acetal chemistry strongly support its utility in this capacity.

Use in Specialty Chemical Production

Specialty chemicals are valued for their performance and function in specific applications. nih.gov this compound itself is classified as a specialty chemical, primarily utilized in the flavor and fragrance industry. researchgate.net Its fruity, ethereal odor makes it a valuable component in the formulation of various scents and flavor profiles for food and cosmetic products. researchgate.net

Beyond its direct use, the principles of acetal chemistry suggest its potential as an intermediate in the synthesis of other specialty chemicals. The controlled release of acetaldehyde from this compound allows for its introduction into a variety of chemical processes where the direct handling of volatile acetaldehyde might be challenging.

Applications in Polymer Science and Materials Engineering

The properties of this compound also lend themselves to applications in the field of polymer science and materials engineering. Its reactivity and physical properties can be harnessed to influence the formation and characteristics of polymeric materials. A notable, albeit general, application for acetals including this compound is in preventing reactor fouling during polymerization processes. nih.gov

Formulation of Polymerizable Microemulsions

In such systems, an organic compound like this compound could potentially act as a co-surfactant or as part of the oil phase. Its partial miscibility with both aqueous and organic phases could influence the stability and domain size of the microemulsion, thereby affecting the morphology of the resulting polymer.

Interpenetrating Polymer Network (IPN) Synthesis with Controlled Structures

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.gov This unique structure can lead to materials with enhanced properties that are a synergistic combination of the constituent polymers.

The synthesis of IPNs often involves the sequential or simultaneous polymerization of two different monomer systems. While there is no specific literature detailing the use of this compound in IPN synthesis, one could hypothesize its potential role. For instance, if a polymer network is formed in the presence of this compound, and in a subsequent step, a second polymerization is initiated that is sensitive to the presence of an aldehyde, the controlled in-situ hydrolysis of this compound could trigger or influence the formation of the second network. This would offer a pathway to creating IPNs with controlled structures and properties.

Impact on Reactor Fouling Reduction in Polymerization Processes

Reactor fouling, the undesirable deposition of polymer on reactor surfaces, is a significant issue in polymerization processes, leading to reduced heat transfer, decreased production efficiency, and reactor shutdown for cleaning. While specific studies detailing the use of this compound as a primary anti-fouling agent in industrial polymerization are not extensively documented in publicly available literature, its chemical properties suggest a potential role in mitigating this problem.

Compounds with ether linkages, such as this compound, can act as electron donors. In polymerization systems, they may interact with catalyst residues or active polymer chains, potentially modifying their reactivity and reducing their tendency to adhere to reactor walls. The presence of such a polar molecule can alter the surface energy of the polymer particles and the reactor walls, thereby diminishing the adhesion forces that lead to fouling.

The mechanism of fouling reduction by additives can be multifaceted, involving several key aspects:

Catalyst Activity Modification: Some compounds can interact with the polymerization catalyst, modifying its activity or the morphology of the polymer particles produced. This can lead to the formation of less sticky polymer particles that are less prone to agglomeration and deposition.

Surface Passivation: Additives can adsorb onto the metal surfaces of the reactor, creating a boundary layer that prevents direct contact between the growing polymer chains and the reactor wall.

Static Charge Reduction: The buildup of static electricity can be a significant contributor to fouling, as it can cause polymer particles to adhere to charged surfaces. The introduction of a mildly polar compound like this compound could help to dissipate static charges.

It is important to note that the effectiveness of any anti-fouling agent is highly dependent on the specific polymerization process, including the type of monomer, catalyst system, and reactor conditions. While the theoretical role of this compound in reducing reactor fouling can be postulated based on its chemical structure, empirical data from dedicated studies would be necessary to validate its efficacy and optimize its application for this purpose.

Electrolyte Solvents in Advanced Battery Technologies

The quest for higher energy density and improved safety in advanced battery technologies, particularly lithium metal batteries, has spurred significant research into novel electrolyte formulations. Ether-based solvents have emerged as promising candidates due to their good compatibility with lithium metal anodes. Acetal compounds, such as this compound, represent a class of ether-based solvents with unique molecular structures that can influence battery performance in several critical ways.

Influence on Ion-Solvation Structures in Lithium Metal Batteries

For acetal-based solvents like this compound, the presence of two oxygen atoms in close proximity within the acetal group (O-C-O) can lead to a distinct chelation effect with Li⁺. This bidentate coordination can result in a more stable and compact solvation structure compared to simple ethers. The alkyl chains (propoxy groups in this case) also influence the solvation environment. Longer or bulkier alkyl groups can create a more sterically hindered environment around the Li⁺ ion, which can weaken the Li⁺-solvent interaction.

This weakened solvation is advantageous for several reasons. A lower desolvation energy facilitates faster Li⁺ kinetics at the electrode-electrolyte interface, which is essential for high-power applications. Furthermore, a less strongly solvated Li⁺ ion can participate more readily in the formation of a stable solid-electrolyte interphase (SEI).

Computational studies on similar ether-based electrolytes have shown that the coordination number of Li⁺ and the involvement of anions in the primary solvation sheath are highly dependent on the solvent's molecular structure and the salt concentration. nih.govresearchgate.netacs.org In acetal-based electrolytes, the unique geometry and electron-donating capability of the acetal group can promote the formation of solvent-separated ion pairs (SSIPs) or contact ion pairs (CIPs) with specific configurations that are beneficial for electrochemical stability.

Impact on Solid-Electrolyte Interphase (SEI) Formation

The formation of a stable and uniform solid-electrolyte interphase (SEI) on the surface of the lithium metal anode is paramount for the long-term cyclability and safety of lithium metal batteries. The composition and morphology of the SEI are directly influenced by the decomposition products of the electrolyte components, particularly the solvent.

Ether-based solvents, including acetals, are known to form a more flexible and Li⁺-conductive SEI compared to the brittle inorganic-rich SEI formed in carbonate-based electrolytes. The acetal structure of this compound is expected to play a significant role in the SEI formation process. Research on fluorinated acetal electrolytes has demonstrated that the acetal backbone contributes to the formation of a stable SEI. pnas.orgosti.govnih.gov

The decomposition of this compound at the anode surface would likely involve the cleavage of the C-O bonds, leading to the formation of lithium alkoxides and other organic species. These components can contribute to a polymeric and flexible SEI that can better accommodate the volume changes of the lithium metal anode during plating and stripping. A more uniform and mechanically robust SEI can effectively suppress the growth of lithium dendrites, which are a major cause of battery failure and safety hazards.

The table below summarizes the typical components found in the SEI layer formed from different types of electrolyte solvents, highlighting the expected contribution of acetal-based solvents.

| Electrolyte Solvent Type | Predominant SEI Components | Expected SEI Properties |

| Carbonate-based | Li₂CO₃, LiF (with fluorinated salts), lithium alkyl carbonates | Brittle, high interfacial resistance |

| Ether-based (general) | Lithium alkoxides, polyethers | Flexible, good Li⁺ conductivity |

| Acetal-based (e.g., this compound) | Lithium alkoxides, oligomers with acetal units | Flexible, stable, uniform, good Li⁺ conductivity |

Correlation with Dissolution Mechanisms of Organic Carbonyl Electrodes

Organic carbonyl electrodes are a promising class of cathode materials for future batteries due to their high theoretical capacity, sustainability, and tunable molecular structures. However, a major challenge hindering their practical application is the dissolution of the active material into the liquid electrolyte during cycling, which leads to rapid capacity fading. rsc.orgresearchgate.netnih.gov

The dissolution of organic carbonyl compounds is highly dependent on the nature of the electrolyte solvent. A unified model suggests that dissolution is driven by the interactions of the organic electrode materials with both the ion-solvation structures and the free (uncoordinated) solvent molecules in the electrolyte. rsc.org In non-polar or weakly polar electrolytes, strong interactions between the organic electrode and Li⁺-anion aggregates can accelerate dissolution. Conversely, in highly polar electrolytes, the interaction with free solvent molecules is the dominant factor. rsc.org

Ether-based solvents like this compound, being of moderate polarity, can offer a balance. The solvation of the organic electrode material is a complex interplay of intermolecular forces. The ability of this compound to form specific solvation structures with Li⁺ can reduce the number of "free" solvent molecules available to dissolve the organic active material. Furthermore, the formation of a stable cathode-electrolyte interphase (CEI) on the surface of the organic electrode can act as a physical barrier to dissolution. Research has shown that ether-based electrolytes can form a more effective protective layer on organic electrodes compared to their carbonate-based counterparts. nih.gov

The selection of an appropriate ether-based solvent, therefore, involves tuning the ion-solvent and solvent-electrode interactions to minimize the dissolution of the active material while maintaining good ionic conductivity.

Design Principles for High-Voltage Electrolytes

The development of high-voltage lithium metal batteries requires electrolytes that are stable against oxidation at high potentials (typically >4 V vs. Li/Li⁺). While traditional ether-based electrolytes generally exhibit poor anodic stability, recent research has focused on strategies to enhance their oxidative stability. researchgate.netmdpi.comchemrxiv.orgrsc.org

One key design principle is to create a "solvent-in-salt" or highly concentrated electrolyte, where most of the solvent molecules are coordinated to Li⁺ ions. This reduces the amount of free solvent available for oxidation at the cathode surface. Another approach involves the use of additives or co-solvents that can form a protective passivation layer on the cathode.

For acetal-based solvents like this compound, several strategies can be envisioned to improve their high-voltage performance:

Fluorination: Introducing fluorine atoms into the solvent molecule is a well-established method to enhance oxidative stability. Fluorination lowers the highest occupied molecular orbital (HOMO) energy level of the solvent, making it less susceptible to oxidation. pnas.orgosti.govnih.gov

Weakly Coordinating Solvents: The use of weakly coordinating solvents can promote the formation of anion-derived CEI, which is often more stable at high voltages. The acetal structure itself can contribute to a weaker Li⁺-solvent interaction compared to glymes.

Anion-Receptor Additives: The addition of molecules that can interact with the anions in the electrolyte can modify the solvation structure and the interfacial chemistry at the cathode.

The table below outlines some design principles for high-voltage ether-based electrolytes and how acetal-based solvents could be tailored to meet these requirements.

| Design Principle | Application to Acetal-Based Electrolytes | Expected Outcome |

| Increase Salt Concentration | Create a "localized high-concentration" environment with this compound. | Reduced free solvent, enhanced oxidative stability. |

| Molecular Fluorination | Synthesize fluorinated derivatives of this compound. | Lowered HOMO energy, improved anodic stability. pnas.orgstanford.edu |

| Use of Additives | Introduce film-forming additives that preferentially oxidize on the cathode surface. | Formation of a protective CEI. |

| Tuning Solvation Power | Modify the alkyl chains of the acetal to weaken Li⁺-solvent interaction. | Promote anion-derived CEI, faster kinetics. |

Analytical Methodologies for 1,1 Dipropoxyethane

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1,1-dipropoxyethane, offering detailed information about its atomic and molecular structure, as well as bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the structural elucidation of this compound. omicsonline.org It provides precise information about the chemical environment of individual atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural assessment of organic molecules. omicsonline.org For this compound, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the various carbon environments within the molecule. omicsonline.orgrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper structural insights by revealing correlations between different nuclei. slideshare.net COSY experiments identify protons that are spin-coupled to each other, helping to piece together the carbon skeleton. slideshare.net HSQC correlates protons directly attached to specific carbon atoms, confirming the C-H connectivity within the this compound molecule. These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. omicsonline.orgslideshare.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and should be considered as a predictive guide. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ (ethoxy) | ~1.2 | ~15 | Triplet |

| O-CH₂ | ~3.4 - 3.6 | ~63 | Quartet |

| CH (acetal) | ~4.5 | ~101 | Quartet |

| CH₃ (acetal) | ~1.3 | ~23 | Doublet |

Isotope labeling is a sophisticated technique used to enhance NMR studies by introducing isotopes such as ²H, ¹³C, or ¹⁵N into a molecule. mdpi.comsemanticscholar.org In the context of this compound, this can be particularly useful for tracing reaction pathways or for simplifying complex spectra. mdpi.comrsc.org For instance, selective ¹³C enrichment at a specific carbon position in this compound would lead to a significantly enhanced signal for that carbon in the ¹³C NMR spectrum, facilitating its unambiguous assignment. semanticscholar.org Furthermore, deuterium (B1214612) (²H) labeling can be employed to simplify ¹H NMR spectra by replacing certain protons with deuterium, which is NMR-inactive under standard ¹H NMR conditions. mdpi.comsemanticscholar.org This approach is especially beneficial when signal overlap complicates spectral interpretation. mdpi.com this compound can serve as a precursor in the synthesis of isotopically labeled compounds, such as ¹⁸O-acetaldehyde, which is valuable in mechanistic studies. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to C-O-C stretching vibrations, which are typically found in the region of 1150-1085 cm⁻¹. The presence of C-H bonds in the alkyl groups will also give rise to characteristic stretching and bending vibrations. The vapor phase IR spectrum of this compound is available in public databases. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2975 - 2850 |

| C-H (alkane) | Bending | 1470 - 1365 |

| C-O (ether) | Stretching | 1150 - 1085 |

Raman Spectroscopy for Solvation Structure Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the solvation structure of molecules in solution. wpmucdn.com The technique can be employed to investigate the interactions between this compound and solvent molecules. rsc.org Changes in the Raman bands of both the solute and the solvent can provide insights into the formation of solvation shells and the nature of intermolecular forces. wpmucdn.comrsc.org This is particularly relevant in studies involving electrolytes, where Raman can help elucidate the formation of ion pairs and aggregates in the presence of ether solvents like this compound. wpmucdn.com

Chromatographic Separation and Detection

Chromatography is an essential analytical method for separating and identifying the components of a mixture. ucl.ac.uk For this compound, gas chromatography is the most common technique employed.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. nist.gov In a GC system, a sample is vaporized and injected into a column. The components of the sample are then separated based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The Kovats retention index is a standardized measure used in GC to convert retention times into system-independent constants, providing a more reliable means of identification. nih.gov

For the detection of this compound as it elutes from the GC column, a variety of detectors can be used. A common and powerful detector is the mass spectrometer (MS). nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, providing both the retention time and a mass spectrum for each component. doi.org The mass spectrum is a unique fingerprint of a molecule, showing the fragmentation pattern upon ionization, which allows for definitive structural confirmation. nih.gov

Table 3: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index, Standard Non-Polar | 865.5 | nih.gov |

| Kovats Retention Index, Semi-Standard Non-Polar | 856, 863 | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| ¹⁸O-acetaldehyde |

| Acetaldehyde (B116499) |

| Benzene (B151609) |

| Cyclohexane |

| Deuterium |

| Dichlorobenzene |

| Hexane (B92381) |

| Heptane |

| Octane |

Gas-Liquid Chromatography (GLC) for Quantitative Analysis

Gas-Liquid Chromatography (GLC) is a powerful and widely used technique for the separation and quantitative analysis of volatile compounds like this compound. slideshare.netlibretexts.org In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a liquid stationary phase. slideshare.net The separation is based on the differential partitioning of the components of the sample between the two phases. slideshare.net Compounds that interact less with the stationary phase travel faster through the column and elute earlier.

The retention of a compound in a GLC system is characterized by its retention time, which is the time it takes for the analyte to pass through the column. For standardized comparisons across different systems, the Kovats Retention Index (RI) is often used. The RI relates the retention time of a compound to the retention times of n-alkane standards. For this compound, experimental Kovats Retention Index values have been determined on different types of columns, which aids in its identification in complex mixtures. nih.gov

Table 1: Kovats Retention Index for this compound

| Column Type | Kovats Retention Index (RI) |

|---|---|

| Standard Non-Polar | 865.5 |

| Semi-Standard Non-Polar | 856, 863 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Quantitative analysis using GLC is typically achieved by using a detector, such as a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the compound eluting from the column. libretexts.org By calibrating the instrument with standards of known concentration, the precise amount of this compound in a sample can be determined. Gas chromatography is a common method for assessing the purity of acetals and for monitoring their formation during synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation, identification, and quantification of compounds. ijraset.comslideshare.net Unlike GLC, the mobile phase in HPLC is a liquid that is pumped through a column packed with a solid stationary phase under high pressure. ijraset.com While GLC is ideal for volatile compounds, HPLC is suitable for a broader range of substances, including those that are non-volatile or thermally unstable. ucl.ac.uk

Although less common than GLC for a volatile compound like this compound, HPLC could be applied for its analysis, particularly in complex matrices where other components are not amenable to gas chromatography. The separation in HPLC is based on the compound's affinity for the stationary and mobile phases. slideshare.net Different modes of HPLC, such as normal-phase or reverse-phase, can be employed depending on the polarity of the analyte and the matrix. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. ucl.ac.uk

Applications for HPLC in the context of this compound analysis could include:

Purity analysis of non-volatile starting materials used in its synthesis.

Monitoring reactions where this compound is part of a mixture with non-volatile products or impurities.

Quality control in formulations where this compound is a minor component in a complex liquid mixture. ijraset.com

Detection in HPLC is commonly performed using UV-Vis detectors, although for a compound like this compound which lacks a strong chromophore, a refractive index detector or coupling the HPLC system to a mass spectrometer (HPLC-MS) would be more effective. ijraset.com

Mass Spectrometry for Identification and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides a powerful method for identifying individual components in a mixture. nih.govresearchgate.net

The mass spectrum of a compound is a unique fingerprint that shows the m/z values of the molecular ion and various fragment ions. For this compound, the mass spectrum obtained via GC-MS using electron ionization (EI) shows characteristic fragments that allow for its unambiguous identification. nih.gov The fragmentation pattern provides clues about the molecule's structure.

Table 2: Major Mass Spectrometry Fragments for this compound (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 45 | 99.99 | [C2H5O]+ |

| 87 | 68.27 | [CH3CH(O(CH2)2CH3)]+ |

| 43 | 65.74 | [C3H7]+ |

| 41 | 19.01 | [C3H5]+ |

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of a compound with high accuracy, which helps in confirming its elemental composition. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. The purity of a this compound sample can be assessed by looking for the presence of ions corresponding to potential impurities in the mass spectrum.

Flavor and Fragrance Research Involving 1,1 Dipropoxyethane

Sensory Perception and Organoleptic Properties

The perception of 1,1-Dipropoxyethane by the senses, particularly smell and taste, is a critical aspect of its use in flavor and fragrance formulations.

The odor of this compound is characterized by a multifaceted profile. It is generally described as having a fresh, ethereal, and alcoholic aroma with winey-fruity undertones. perfumerflavorist.comleffingwell.com A more detailed analysis of its scent profile reveals green, leafy, and herbal notes, with a specific comparison to the scent of chrysanthemum. thegoodscentscompany.com The odor is considered to be of medium strength, and for evaluation purposes, it is often recommended to be smelled in a 10% solution or less. thegoodscentscompany.com

Interactive Data Table: Odor Profile of this compound

| Odor Characteristic | Descriptor | Source(s) |

| Primary Notes | Fresh, Ethereal, Alcoholic, Winey-Fruity | perfumerflavorist.comleffingwell.com |

| Secondary Notes | Green, Leafy, Herbal, Chrysanthemum | thegoodscentscompany.com |

| Odor Strength | Medium | thegoodscentscompany.com |

The taste of this compound aligns with its green and fresh olfactory notes. It is described as having a green, leafy vegetable taste with nuances of asparagus and radish. thegoodscentscompany.com

Interactive Data Table: Taste Profile of this compound

| Taste Characteristic | Descriptor | Source(s) |

| Primary Taste | Green, Leafy Vegetable | thegoodscentscompany.com |

| Nuances | Cortex, Asparagus, Radish | thegoodscentscompany.com |

Flavor and Fragrance Composition Analysis

This compound is recognized as a flavoring agent in the food and fragrance industry. nih.goveumonitor.eu It has been identified as a volatile compound in the n-butanol fraction of the methanolic stem extract of Chenopodium murale, commonly known as nettle-leaf goosefoot. bdbotsociety.org In a gas chromatography-mass spectrometry (GC-MS) analysis of this extract, this compound was one of the identified constituents, with a peak area of 7.24%. bdbotsociety.org

The European Union includes this compound in its list of flavoring substances that are permitted for use in and on foods. europa.eueuropa.eufao.orgmast.is It is also listed in international databases of flavor and fragrance materials. perfumerflavorist.comeumonitor.eu

Stability in Formulations (e.g., Beverages)

A significant characteristic of this compound, and acetals in general, is its instability in aqueous acidic environments. perfumerflavorist.comleffingwell.com In the presence of acid, such as in many beverages, it is prone to hydrolysis, reverting to its constituent aldehyde (acetaldehyde) and alcohol (propanol). perfumerflavorist.comleffingwell.com Research on acetals in food flavorings has shown that in low pH environments, such as soft drinks, acetals can be completely eliminated in a short period. researchgate.net This instability is a critical consideration for formulators, as the breakdown of the compound can alter the intended flavor and aroma profile of the final product. Conversely, acetals exhibit greater stability in neutral or alkaline conditions. google.com

Advanced Topics and Future Research Directions

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods that aim to predict the properties and biological activities of chemical compounds based on their molecular structure. mdpi.com These approaches are founded on the principle that the structure of a molecule dictates its physicochemical properties and interactions. mdpi.com For a compound like 1,1-dipropoxyethane, these models are instrumental in forecasting its behavior without the need for extensive and time-consuming experimental measurements. researchgate.net

QSPR models have been effectively utilized to predict various physicochemical parameters of this compound. These models correlate structural descriptors—numerical representations of a molecule's topology, geometry, or electronic properties—with experimentally determined properties. researchgate.net

One significant application is the prediction of surface tension. A QSPR model developed for a diverse set of organic compounds, including this compound, demonstrated high accuracy. researchgate.netudec.cl The model, which uses six molecular descriptors derived solely from the chemical structure, showed that properties like surface tension can be reliably estimated. udec.cl For this compound, the predicted surface tension was found to be in close agreement with the experimental value, highlighting the predictive power of the model. researchgate.net

Another key parameter predicted via these methods is molar refractivity. In the development of atomic physicochemical parameters for 3D-QSAR, this compound was included in a set of molecules used to evaluate atomic values of molar refractivity. umich.eduresearchgate.net A model based on 110 atom types was developed, which successfully predicted the molar refractivities of a separate test set of 78 compounds with a high correlation coefficient. researchgate.net The low deviation between calculated and experimental values for compounds within the training and test sets underscores the model's utility. researchgate.net

Table 1: Predicted vs. Experimental Physicochemical Parameters for this compound

| Parameter | Experimental Value | Predicted Value | Model/Study |

|---|---|---|---|

| Surface Tension (dyn cm⁻¹) | 20.9 | 21.5 | Delgado & Diaz QSPR Model researchgate.net |

| Molar Refractivity (cm³ mol⁻¹) | Data not specified in source | Included in model development | Ghose & Crippen 3D-QSAR Model umich.eduresearchgate.net |

Solvatochromic parameters are used to quantify the interactions between a solute and a solvent, which govern solubility and other solution-based processes. ucl.ac.uk The Abraham general solvation model is a widely used linear free-energy relationship (LFER) that employs a set of solute and solvent parameters to predict partitioning and solubility phenomena. unt.edu

For this compound as a solute, specific parameters have been determined. These parameters include:

Σα₂H : The solute's hydrogen-bond acidity.

Σβ₂H : The solute's hydrogen-bond basicity.

π₂H : The solute's dipolarity/polarizability.

R₂ : The excess molar refraction.

Vₓ : The McGowan characteristic volume.

Research has focused on calculating these parameters to characterize solutes for use in QSAR and other predictive models. dtic.mil For instance, the hydrogen-bond acidity (Σα₂H) for this compound has been calculated, providing a quantitative measure of its ability to donate a hydrogen bond in solution. dtic.mil

Table 2: Calculated Solvatochromic Parameters for this compound

| Parameter | Calculated Value | Reference |

|---|---|---|

| Σα₂H (Hydrogen-Bond Acidity) | 0.37 | Abraham et al. dtic.mil |

These parameters are crucial for predicting how this compound will behave in different solvent environments, which is essential for its application in formulations, reaction media, and separation processes. ucl.ac.uk

The Effective Alkane Carbon Number (EACN) is a concept used to characterize the hydrophobicity of an oil or nonpolar solvent in surfactant-oil-water systems. stevenabbott.co.uk It quantifies the oil's behavior as equivalent to a hypothetical n-alkane with a certain number of carbon atoms. stevenabbott.co.uk For instance, benzene (B151609) (C₆H₆) has an EACN of 0, indicating it is much more polar than hexane (B92381) (EACN = 6). stevenabbott.co.uk

The EACN is critical for formulating microemulsions, as it is a key parameter in the Hydrophilic-Lipophilic Difference (HLD) equation, which predicts the phase behavior of surfactant systems. mdpi.com For polar oils like ethers, the EACN is typically lower than the actual number of carbon atoms due to the presence of the polar oxygen atoms. univ-lille.fr

Intermolecular Interactions and Solution Behavior

The performance of this compound as a solvent or a component in a mixture is dictated by the nature and strength of its intermolecular interactions with itself and with other molecules. Understanding these interactions is key to predicting its solution properties.

The thermodynamics of solution describe the energy changes that occur when a solute dissolves in a solvent. For ethers like this compound, key thermodynamic properties of hydration (dissolving in water) include the Gibbs energy (ΔG), enthalpy (ΔH), and heat capacity (ΔCp) of hydration. acs.org

Group additivity methods are often employed to estimate these thermodynamic functions. acs.org These methods calculate the property of a whole molecule by summing the contributions of its constituent functional groups. For ethers, specific group contributions for C-(C)₂(H)(O), O-(C)₂, and various correction factors for structural features like the acetal (B89532) group {O-CH(CH₃)-O} are necessary for accurate predictions. acs.org

Recent research on ether-based electrolytes for lithium batteries has explored solvation processes in detail. rsc.org Molecular dynamics (MD) simulations and spectroscopic studies show how ether molecules like 1,2-dipropoxyethane (B14174556) (a structural isomer of this compound) arrange themselves around ions. rsc.orgwpmucdn.com The structure of the solvation sheath—the layer of solvent molecules immediately surrounding a solute ion—is critical. In these systems, ion-solvation structures are classified based on the number of coordinating anions, such as solvent-surrounded Li⁺ (SSL), Li⁺-anion single pair (LASP), and Li⁺-anion cluster (LAC). rsc.org The dissolution of electrode materials is driven by the competitive interactions between the material, the free solvent, and these various ion-solvation structures. rsc.org This research provides a framework for understanding the complex solvation behavior of this compound in ionic solutions.

Table 3: Thermodynamic Data for Ethers in Aqueous Solution at 298.15 K

| Compound | ΔHsoln (kJ mol⁻¹) | ΔGhydr (kJ mol⁻¹) | Reference |

|---|---|---|---|

| 1,1-Diethoxyethane | -16.5 | -4.5 | Diky et al. acs.org |

| 1,2-Dipropoxyethane | -32.1 | Not specified | Diky et al. acs.org |

Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. nih.gov The ability of a compound to participate in or form a microemulsion is closely tied to its amphiphilic nature and its interactions at the oil-water interface. google.com

Ethers, including acetals like this compound, can act as the oil phase or as a co-solvent in microemulsion systems. Their phase behavior is highly dependent on factors like temperature, the nature of the surfactant, and the presence of co-surfactants (like alcohols) or electrolytes. nih.govresearchgate.net The formation of a single-phase microemulsion from a two-phase system is a key indicator of favorable interactions. researchgate.net

The phase behavior of nonionic surfactant systems is often represented in "fish-plot" phase diagrams, which show the one-phase microemulsion region as a function of temperature and surfactant concentration. nih.gov While specific phase diagrams for systems containing this compound were not found in the provided search context, the behavior of structurally similar ethers like 1,2-dipropoxyethane (DPE) in such systems offers valuable insights. wpmucdn.com In advanced battery electrolytes, which are essentially highly concentrated microemulsions, the choice of ether solvent influences ionic aggregation and stability. wpmucdn.com The principles governing the phase behavior of these systems, such as the influence of the solvent's molecular structure on solubility and aggregation, are directly applicable to predicting how this compound would behave in similar microemulsion formulations. researchgate.net

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry offer powerful tools for understanding the molecular properties and reactive behavior of this compound, providing insights that complement experimental findings. These methods are crucial for predicting characteristics and guiding the design of new applications.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can elucidate the electronic structure, geometry, and reactivity of molecules from first principles. While specific ab initio or DFT studies exclusively focused on this compound are not prominent in the literature, the application of these methods to analogous ethers and acetals demonstrates their potential.

DFT calculations have been effectively used to investigate the oxidation stability of related ether-based electrolytes, such as 1,2-dipropoxyethane (DPE), for use in high-voltage batteries. wpmucdn.com Such studies can determine reaction barriers for processes like nucleophilic attack, providing a quantitative measure of solvent stability. wpmucdn.com Similarly, these computational approaches could be applied to this compound to:

Optimize Molecular Geometry: Determine the most stable conformations and calculate precise bond lengths and angles.

Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.

Evaluate Reaction Mechanisms: Model transition states and reaction pathways, for instance, in its acid-catalyzed hydrolysis to acetaldehyde (B116499) and propanol (B110389). mdpi.com

Determine Thermodynamic Properties: The Statistical Associating Fluid Theory (SAFT) equations of state, which can be parameterized using quantum mechanics calculations, are powerful tools for modeling thermodynamic properties in complex systems. acs.org

The use of ab initio methods in developing group contribution models for thermodynamic properties of diethers further underscores the utility of these techniques in building predictive models for process design. acs.org

Molecular simulation techniques, such as Monte Carlo (MC) and Molecular Dynamics (MD), are essential for studying the behavior of collections of molecules in different phases and conditions.